molecular formula C31H34N4O5S B2618620 N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide CAS No. 689772-28-9

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide

カタログ番号: B2618620
CAS番号: 689772-28-9
分子量: 574.7
InChIキー: HKMLZUYXQRPRIY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide: is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, which includes a quinazolinone core, a morpholine ring, and methoxyphenyl groups, contributes to its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multiple steps:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone structure.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions.

    Attachment of Methoxyphenyl Groups: Methoxyphenyl groups are attached via electrophilic aromatic substitution reactions.

    Formation of the Final Compound: The final step involves the coupling of the quinazolinone derivative with a butanamide moiety under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the reagents used.

科学的研究の応用

Synthesis and Structural Analysis

The synthesis of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide typically involves multi-step organic reactions. These reactions often utilize readily available reagents and can be optimized for yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure of the synthesized compound.

The compound has been evaluated for various biological activities, including:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that quinazoline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. The anti-inflammatory potential of similar compounds has been documented, indicating a promising avenue for further research into their therapeutic applications in treating inflammatory diseases.

Pharmaceutical Applications

Given its structural characteristics, this compound could be developed into a pharmaceutical agent targeting various diseases, particularly:

Cancer Therapy

Due to its anticancer properties, this compound may be formulated into drugs aimed at specific cancer types, enhancing the efficacy of existing treatments or providing new therapeutic options.

Treatment of Inflammatory Disorders

The anti-inflammatory activity positions this compound as a candidate for developing treatments for conditions such as arthritis or other chronic inflammatory diseases.

Case Study 1: Anticancer Activity

In a study examining the effects of quinazoline derivatives on cancer cell lines, N-(2-methoxyphenyl)-2-{[3-(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo}-3,4-dihydroquinazoline was shown to significantly reduce cell viability in breast cancer cells compared to controls. This suggests a potential mechanism of action through apoptosis induction.

Case Study 2: Inhibition of Inflammatory Pathways

A molecular docking study demonstrated that the compound binds effectively to the active site of 5-lipoxygenase, suggesting it could inhibit leukotriene synthesis involved in inflammation. This finding supports further exploration into its use as an anti-inflammatory agent.

作用機序

The mechanism of action of N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide involves its interaction with specific molecular targets:

    Molecular Targets: Kinases and proteases.

    Pathways Involved: Inhibition of kinase activity can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

類似化合物との比較

Similar Compounds

  • N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(piperidin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide
  • N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(pyrrolidin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide

Uniqueness

The presence of the morpholine ring in N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide distinguishes it from similar compounds. This structural feature may enhance its solubility and bioavailability, making it a more effective therapeutic agent.

生物活性

N-(2-methoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)butanamide is a complex compound with potential biological activities. This article reviews its synthesis, structure, and various biological effects based on available literature.

Chemical Structure and Synthesis

The compound features a quinazolinone core, which is known for its diverse pharmacological properties. The synthesis typically involves multi-step reactions including the formation of the morpholine ring and the introduction of methoxyphenyl groups.

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinazolinones have shown effective cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AMDA-MB-231 (breast cancer)21.6
Compound BHeLa (cervical cancer)15.0

The specific compound under review is hypothesized to exert similar effects due to its structural analogies with known anticancer agents .

2. Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Compounds containing morpholine and quinazolinone moieties have been reported to display antibacterial activity against both Gram-positive and Gram-negative bacteria:

PathogenActivityReference
Staphylococcus aureusEffective
Escherichia coliModerate

The proposed mechanisms of action for compounds in this class include:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells, leading to cell death.
  • Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, promoting programmed cell death.

Case Studies and Research Findings

Several studies have evaluated the biological activities of similar compounds, providing insights into their efficacy and potential therapeutic applications:

  • Anticancer Study : A recent study demonstrated that a related quinazolinone derivative exhibited IC50 values below 30 μM against multiple cancer cell lines, indicating robust anticancer potential .
  • Antimicrobial Evaluation : Another investigation highlighted the antibacterial effects of morpholine-containing compounds against resistant strains of bacteria, suggesting that modifications to the quinazolinone scaffold could enhance activity against pathogens like MRSA .

特性

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(4-methoxyphenyl)methyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N4O5S/c1-4-28(29(36)32-26-7-5-6-8-27(26)39-3)41-31-33-25-14-11-22(34-15-17-40-18-16-34)19-24(25)30(37)35(31)20-21-9-12-23(38-2)13-10-21/h5-14,19,28H,4,15-18,20H2,1-3H3,(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLZUYXQRPRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1OC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。